N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a bicyclic core structure substituted with two 2-fluorophenyl groups, a methyl group, and a thioxo (C=S) moiety at position 2.
Crystallographic studies of related compounds (e.g., ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) highlight the utility of software like SHELX for structural refinement, which could extend to analyzing the target compound’s conformation .
Properties
IUPAC Name |
N,4-bis(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRUVEUEWNEHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thioureas and pyrimidine derivatives. Its molecular formula is CHFNOS, with a molecular weight of approximately 359.4 g/mol. The presence of fluorinated phenyl groups enhances its pharmacological properties, making it a subject of interest in drug development.
Analgesic Effects
Research indicates that this compound exhibits significant analgesic activity . Studies suggest that its analgesic effects may surpass those of sodium metamizole while presenting lower toxicity levels. This profile suggests potential applications in pain management therapies.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . It has been tested against various bacterial strains and demonstrated moderate antibacterial activity. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine structure can enhance its effectiveness against microbial targets.
Anti-inflammatory Properties
In addition to its analgesic effects, this compound has been investigated for its anti-inflammatory potential . It appears to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in inflammatory responses . This mechanism positions the compound as a candidate for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- p38 MAP Kinase Inhibition : Similar compounds have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory signaling pathways . Inhibition of this kinase can lead to reduced cytokine production and subsequent inflammation.
- Topoisomerase II Inhibition : Some studies suggest that derivatives of tetrahydropyrimidines can act as topoisomerase II inhibitors. This action can induce cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Analgesic Efficacy
In a comparative study evaluating various analgesics, this compound exhibited superior analgesic efficacy compared to traditional NSAIDs. The study involved animal models where pain response was measured post-administration of the compound versus controls.
Case Study 2: Antimicrobial Activity
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to standard antibiotics. Further SAR analysis indicated that the presence of fluorinated groups was vital for enhancing antimicrobial activity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Lacks fluorinated phenyl groups | Moderate antibacterial activity |
| N-(3-Chloro-2-(4-nitrophenyl)-6-methyl) | Contains nitro group instead of fluorine | Antifungal properties |
| N-(4-Fluorophenyl)-6-methyl-2-thioxo-pyrimidinone | Similar core structure but different substituents | Potential anti-inflammatory effects |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its analgesic properties . Research indicates that N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits analgesic effects that surpass those of sodium metamizole while maintaining lower toxicity levels. This characteristic positions it as a promising candidate for pain management therapies.
Table 1: Comparison of Analgesic Effects
| Compound | Analgesic Effect | Toxicity Level |
|---|---|---|
| This compound | High | Low |
| Sodium Metamizole | Moderate | Moderate |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties . Studies have shown that modifications to its structure can enhance its efficacy against inflammation. For instance, substituents on the pyrimidine ring can significantly affect the compound's ability to reduce edema in animal models .
Case Study: In Vivo Anti-inflammatory Testing
In a study evaluating various derivatives of tetrahydropyrimidines for anti-inflammatory activity:
- Compounds were tested using the carrageenan-induced rat paw edema model.
- The results indicated that certain structural modifications led to increased potency compared to standard anti-inflammatory drugs like diclofenac sodium.
Antimicrobial Potential
The compound's thioxo functionality contributes to its antimicrobial activity . Research has demonstrated that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities. This broad-spectrum efficacy makes it a candidate for further exploration in antimicrobial drug development .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| N-(3-Chloro-2-(4-nitrophenyl)-6-methyl) | Moderate | Low |
| N-(4-Fluorophenyl)-6-methyl-2-thioxo-pyrimidinone | High | Moderate |
Structure-Activity Relationship Studies
The effectiveness of this compound is also influenced by its structure. Structure-activity relationship (SAR) studies have shown that:
- The presence of fluorinated phenyl groups enhances pharmacological properties.
- Modifications at specific positions on the pyrimidine ring can lead to improved bioavailability and efficacy against various biological targets .
Future Directions in Research
Given its promising biological activities and structural versatility:
- Ongoing research is focused on optimizing the synthesis of this compound derivatives.
- Investigations into its mechanisms of action are crucial for understanding how it interacts with biological systems and identifying potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-... | N-(2-Hydroxyethyl)-4-(4-(trifluoromethoxy)phenylamino)... |
|---|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydropyrimidine | 1,2,3,4-Tetrahydropyrimidine | Thieno[2,3-d]pyrimidine |
| Position 2 Group | Thioxo (C=S) | Oxo (C=O) | - |
| Position 5 Group | Carboxamide | Ethyl Ester | Carboxamide |
| Aryl Substituents | Two 2-fluorophenyl groups at N1 and C4 | 3,5-bis(trifluoromethyl)phenyl at C4 | 4-(trifluoromethoxy)phenylamino at C4 |
| Additional Groups | Methyl at C6 | Methyl at C6 | Hydroxyethyl side chain |
Functional Group Variations
- Thioxo vs. Oxo at Position 2 : The thioxo group in the target compound may enhance electron delocalization compared to the oxo group in the ethyl ester analogue. This substitution could alter intermolecular interactions (e.g., weaker hydrogen bonding but increased lipophilicity) and influence bioavailability .
- Carboxamide vs.
Substituent Effects
- Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl groups in the target compound provide moderate electronegativity and steric bulk, whereas 3,5-bis(trifluoromethyl)phenyl groups in the analogue introduce stronger electron-withdrawing effects and higher lipophilicity, which may affect membrane permeability .
- Methyl at C6 : Common to both tetrahydropyrimidine derivatives, this group likely contributes to steric stabilization of the core structure.
Physicochemical and Electronic Properties
While quantitative data (e.g., solubility, logP) for the target compound are unavailable, inferences can be drawn:
- Crystallinity : The bis(trifluoromethyl)phenyl group in the analogue promotes dense molecular packing, as evidenced by crystallographic data (e.g., bond angles: N2—C9—C14 = 113.44°, C6—C1—C2 = 111.98°) . The target compound’s fluorophenyl groups may lead to less symmetrical crystal lattices.
Preparation Methods
Synthetic Methodologies
Conventional Biginelli Reaction Protocol
The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine derivatives. For N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the reaction involves three components:
- 2-Fluoroaniline : Serves as the primary amine source for carboxamide formation.
- Ethyl acetoacetate : Provides the β-keto ester moiety.
- 2-Fluorobenzaldehyde : Introduces the aryl substituent at position 4.
- Step 1 : Condensation of 2-fluoroaniline (10 mmol) with ethyl acetoacetate (12 mmol) in xylene under reflux for 8 hours yields N-(2-fluorophenyl)-3-oxobutanamide (Intermediate A).
- Step 2 : Cyclocondensation of Intermediate A with 2-fluorobenzaldehyde (10 mmol) and thiourea (15 mmol) in ethanol catalyzed by hydrochloric acid (0.5 mL) under reflux for 9 hours.
Optimization Notes :
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields:
- Conditions : 300 W power, 80°C, 10–15 minutes.
- Yield : 89–92% (vs. 68–72% conventional).
- Advantages : Avoids prolonged reflux; minimizes side products like hydrolyzed esters.
Mechanochemical Grinding
Solvent-free synthesis using a mortar and pestle:
- Reagents : Equimolar quantities of 2-fluoroaniline, ethyl acetoacetate, 2-fluorobenzaldehyde, and thiourea.
- Catalyst : Para-toluenesulfonic acid (p-TSA, 10 mol%).
- Procedure : Grind reactants for 30 minutes, followed by curing at 60°C for 1 hour.
- Yield : 85–88%.
Ionic Liquid-Catalyzed Synthesis
Diisopropylethylammonium acetate (DIPEAc) serves as a recyclable catalyst:
- Molar Ratio : 1:1:1:1.2 (aldehyde:β-ketoamide:thiourea:DIPEAc).
- Conditions : 60°C, 45 minutes under nitrogen.
- Yield : 91–94%.
- Reusability : DIPEAc retains 89% efficiency after five cycles.
Analytical Characterization
Spectroscopic Data
Table 1: Key Spectral Assignments for this compound
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
Key Findings :
- Microwave and ionic liquid methods achieve superior yields (>90%) with shorter reaction times.
- Mechanochemistry aligns with green chemistry principles but requires post-reaction curing.
Biological Relevance and Structure-Activity Relationships
Though direct studies on this compound are limited, structural analogs demonstrate:
- Antiviral Activity : 4-(2,4-Dichlorophenyl) analogs inhibit HIV-1 integrase (IC₅₀ = 2.1 µM).
- Antibacterial Action : Pyrimidine-5-carboxamides exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.
- Antioxidant Potential : Halogenated derivatives show DPPH radical scavenging (EC₅₀ = 18–22 µM).
Critical Substituent Effects :
- 2-Fluorophenyl Groups : Enhance lipophilicity and membrane permeability vs. non-fluorinated analogs.
- Thioxo Moiety : Improves metabolic stability compared to oxo derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize N,4-bis(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
The synthesis typically involves condensation reactions between substituted fluorophenyl precursors and tetrahydropyrimidine intermediates. Key steps include cyclization under controlled conditions (e.g., reflux in ethanol or acetonitrile) and thioxo-group incorporation via sulfurizing agents like Lawesson’s reagent. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid) significantly impact yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and aromatic ring substitution patterns. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the thioxo (C=S) and carboxamide (N–H) moieties. High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula validation .
Q. How do researchers optimize reaction conditions to minimize by-products during synthesis?
Systematic optimization involves varying solvent systems (polar vs. non-polar), stoichiometric ratios of reactants, and reaction duration. For example, using aprotic solvents like dimethylformamide (DMF) can reduce hydrolysis side reactions. Real-time monitoring via thin-layer chromatography (TLC) or in situ NMR helps identify intermediate stages and adjust conditions dynamically .
Advanced Research Questions
Q. What insights do crystallographic studies provide about the compound’s conformational stability?
Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions. For example, the thioxo group’s planarity and its hydrogen-bonding interactions with adjacent fluorophenyl rings stabilize the tetrahydropyrimidine core. Dihedral angles between fluorophenyl substituents and the pyrimidine ring (e.g., ~12–86°) indicate steric and electronic influences on molecular packing .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations with target proteins (e.g., kinases or GPCRs) evaluate binding modes, leveraging the fluorophenyl groups’ hydrophobic and halogen-bonding potential. Solvent-accessible surface area (SASA) analysis further clarifies bioavailability .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses should compare:
Q. How are structure-activity relationship (SAR) studies designed for this compound’s derivatives?
SAR workflows include:
- Core modifications : Replacing the thioxo group with oxo or imino moieties.
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) on fluorophenyl rings.
- Bioisosteric replacements : Swapping carboxamide with sulfonamide groups to enhance solubility. Biological testing against panels of enzymes or cell lines (e.g., cancer, microbial) identifies key pharmacophores .
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in synthesis and bioassay data?
- Synthesis : Use of Design of Experiments (DoE) to assess factor interactions (e.g., temperature vs. catalyst loading).
- Bioassays : IC₅₀/EC₅₀ values derived from nonlinear regression (e.g., four-parameter logistic model).
- Error analysis : Standard deviation calculations across triplicate runs and outlier detection via Grubbs’ test .
Q. How is the compound’s stability profiled under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) monitor degradation via high-performance liquid chromatography (HPLC). Mass balance studies quantify degradation products, while Arrhenius plots predict shelf life at varying temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
